molecular formula C11H12N4O B11891958 1-Benzyl-3-hydrazinylpyrazin-2(1H)-one

1-Benzyl-3-hydrazinylpyrazin-2(1H)-one

Katalognummer: B11891958
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: LCQDEMGYBNWLAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-hydrazinylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a benzyl group and a hydrazinyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-hydrazinylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-hydrazinylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo-pyrazinones, while substitution reactions could introduce various functional groups onto the pyrazinone ring.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-hydrazinylpyrazin-2(1H)-one may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-hydrazinylpyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-3-hydrazinylpyrazin-2(1H)-thione: Similar structure but with a sulfur atom replacing the oxygen.

    1-Benzyl-3-hydrazinylpyridin-2(1H)-one: Similar structure but with a pyridine ring instead of a pyrazinone ring.

Uniqueness

1-Benzyl-3-hydrazinylpyrazin-2(1H)-one may exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

1-benzyl-3-hydrazinylpyrazin-2-one

InChI

InChI=1S/C11H12N4O/c12-14-10-11(16)15(7-6-13-10)8-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,14)

InChI-Schlüssel

LCQDEMGYBNWLAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=CN=C(C2=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.